5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 5-amino group on the triazole core, an o-tolyl (2-methylphenyl) substituent at position 1, and a furan-2-ylmethyl carboxamide moiety at position 2. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides known for diverse pharmacological activities, including anticancer, antimicrobial, and inhibition of bacterial SOS response . The o-tolyl group introduces steric and electronic effects, while the furan-2-ylmethyl side chain may enhance interactions with biological targets through hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-2-3-7-12(10)20-14(16)13(18-19-20)15(21)17-9-11-6-4-8-22-11/h2-8H,9,16H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBCQPHHRQPKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include an azide derivative of o-tolyl and a furan-2-ylmethyl alkyne.
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Introduction of the Amino Group: : The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group.
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Carboxamide Formation: : The carboxamide group is typically formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using copper(I) catalysts for the cycloaddition reaction to enhance the efficiency.
Solvents: Selecting appropriate solvents that facilitate the reactions and are easy to remove during purification.
Temperature and Pressure: Controlling the temperature and pressure to favor the desired reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitro group, if present in any precursor, can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Ammonia (NH₃) or primary amines for substitution reactions.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its efficacy, toxicity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific interactions with other materials or environmental conditions.
Mechanism of Action
The mechanism of action of 5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes.
Receptors: It may bind to receptors on the cell surface, triggering signaling pathways that result in specific cellular responses.
Proteins: Interaction with proteins involved in cell division or apoptosis could explain its potential anticancer properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-4-Carboxamide Derivatives
Key Observations:
Position 1 Substitutions: The o-tolyl group in the target compound differs from para-substituted aryl groups (e.g., 4-methylphenyl in 3q or 4-fluorobenzyl in ). Halogenated aryl groups (e.g., 2,5-dichlorophenyl in ) are associated with antiproliferative activity, suggesting that electron-withdrawing groups may enhance cytotoxicity.
Carboxamide Side Chain: The furan-2-ylmethyl group in the target compound is distinct from bulkier substituents like thiomorpholinomethyl-quinoline (3u) or naphthalen-2-yl (3q). Furan’s oxygen atom may improve solubility or hydrogen-bonding capacity compared to purely hydrophobic side chains . Piperazine- or quinoline-containing derivatives (e.g., ) show enhanced antimicrobial activity, indicating that heterocyclic side chains are critical for target engagement.
5-Position Functionalization: The 5-amino group in the target compound contrasts with 5-methyl (3q, 3u) or unsubstituted analogs.
Biological Activity
5-amino-N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a triazole ring, an amino group, and furan and o-tolyl substituents. The synthesis typically involves multi-step reactions including:
- Formation of the Triazole Ring : Achieved through Huisgen 1,3-dipolar cycloaddition.
- Introduction of the Amino Group : Via nucleophilic substitution.
- Carboxamide Formation : By reacting an amine with a carboxylic acid derivative.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Binding : It can bind to cell surface receptors, triggering signaling pathways that lead to specific cellular responses.
- Protein Interaction : The compound may interact with proteins involved in cell division and apoptosis, suggesting potential anticancer properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit promising anticancer effects. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines. A study highlighted that certain triazole hybrids demonstrated IC50 values as low as 6.06 μM against H460 lung cancer cells, indicating strong potential for further development as anticancer agents .
Neuroprotective Effects
The 1,2,3-triazole ring has been associated with anti-ChE (acetylcholinesterase) activity, which is crucial for neuroprotection and cognitive function. Compounds containing this structure have shown low toxicity and high bioavailability, making them suitable candidates for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-amino-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide | Lacks furan group | Reduced activity |
| N-(furan-2-ylmethyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide | Lacks amino group | Altered reactivity |
| 5-amino-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | Unique combination | Enhanced activity |
The presence of both furan and o-tolyl groups in this compound contributes to its distinct chemical reactivity and biological activities compared to its analogs .
Case Studies
Several case studies have highlighted the potential applications of triazole derivatives in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
